REACTION_CXSMILES
|
C([Li])(CC)C.[F:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[CH:14]=[CH:15][C:8]=12.CC1(C)[C@@]23C4(ON4S(=O)(=[O:34])C2)C[C@@H]1CC3.[Cl-].[NH4+]>C1COCC1.O.C(#N)C>[F:6][C:7]1[C:12]([OH:34])=[CH:11][N:10]=[C:9]2[N:13]([Si:16]([CH:20]([CH3:22])[CH3:21])([CH:23]([CH3:25])[CH3:24])[CH:17]([CH3:18])[CH3:19])[CH:14]=[CH:15][C:8]=12 |f:3.4,6.7|
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Name
|
|
Quantity
|
27 mL
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Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
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Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
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CC1([C@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(C)#N
|
Type
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CUSTOM
|
Details
|
the reaction was stirred for 30 minutes
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the reaction was stirred at −78° C. for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
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WAIT
|
Details
|
After one hour
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Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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CONCENTRATION
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Details
|
concentrated to a solid, which
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Type
|
CUSTOM
|
Details
|
was triturated in ether
|
Type
|
FILTRATION
|
Details
|
The solid (most of the camphor side product) was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase chromatography (Biotage SP4
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=NC=C1O)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |